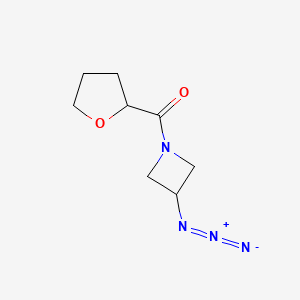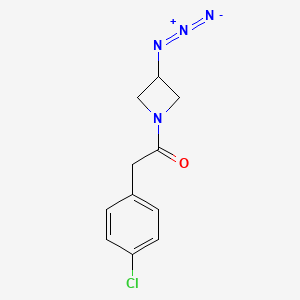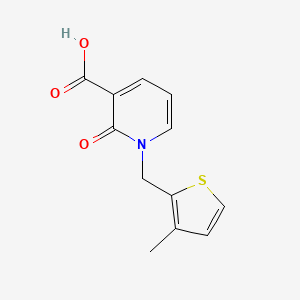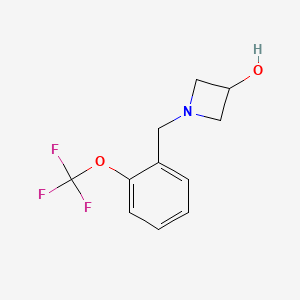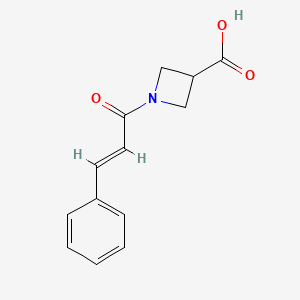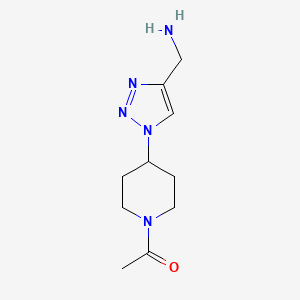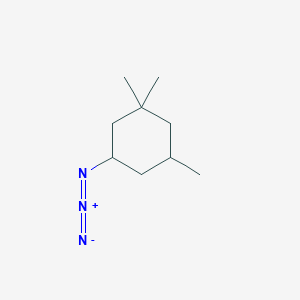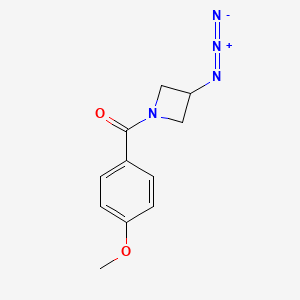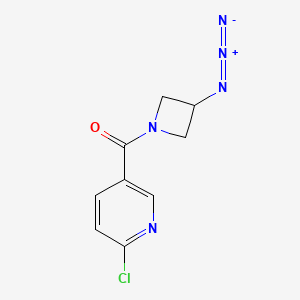
(3-Azidoazetidin-1-yl)(6-chloropyridin-3-yl)methanone
Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds with chloropyridinyl and methanone groups have been synthesized and evaluated for their antimicrobial activity. For instance, Patel, Agravat, and Shaikh (2011) synthesized a series of pyridine derivatives, demonstrating variable and modest activity against bacterial and fungal strains. This research highlights the potential of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Crystal and Molecular Structure Analysis
Lakshminarayana et al. (2009) focused on the crystal and molecular structure analysis of a compound with a chloropyridinyl group, elucidating its crystalline structure and bonding interactions through X-ray diffraction studies. This type of research is crucial for understanding the physical and chemical properties of new compounds (Lakshminarayana et al., 2009).
Role in Cycloaddition Reactions
Zanirato (2002) explored the role of carbonyl groups in intermolecular 1,3-cycloaddition reactions involving azidomethanones, leading to the formation of triazoline and methanone derivatives. These findings contribute to the synthetic chemistry field, offering insights into reaction mechanisms and potential applications in synthesizing novel compounds (Zanirato, 2002).
Anticancer and Antimicrobial Agents
Katariya, Vennapu, and Shah (2021) synthesized oxazole clubbed pyridyl-pyrazolines with anticancer and antimicrobial properties. The study included molecular docking to evaluate the compounds' potential, showcasing the application of chloropyridinyl and methanone derivatives in developing new therapeutic agents (Katariya, Vennapu, & Shah, 2021).
properties
IUPAC Name |
(3-azidoazetidin-1-yl)-(6-chloropyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN5O/c10-8-2-1-6(3-12-8)9(16)15-4-7(5-15)13-14-11/h1-3,7H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNYPGVOIGWQBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CN=C(C=C2)Cl)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Azidoazetidin-1-yl)(6-chloropyridin-3-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



